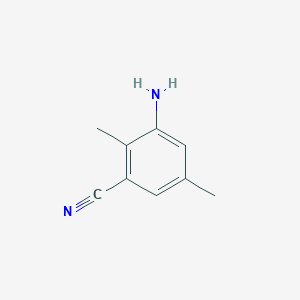![molecular formula C14H12ClN3 B2781967 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile CAS No. 327049-51-4](/img/structure/B2781967.png)
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile” is a chemical substance used for proteomics research applications . It has a molecular formula of C14H12ClN3 and a molecular weight of 257.72 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C14H12ClN3 and molecular weight of 257.72 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C14H12ClN3 and molecular weight of 257.72 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved information.科学的研究の応用
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, diabetes, and neurological diseases. In cancer research, this compound has been found to inhibit the growth of certain types of cancer cells and has been shown to possess anti-inflammatory and antioxidant properties. In diabetes research, this compound has been found to reduce insulin resistance and improve glucose tolerance. In neurological research, this compound has been found to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.
作用機序
The exact mechanism of action of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and oxidative stress. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and free radicals, which are thought to play a role in the development of many diseases.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and antioxidant properties. In animal models, this compound has been found to reduce inflammation and oxidative stress. In addition, this compound has been found to reduce the risk of developing certain types of cancer, reduce insulin resistance, and improve glucose tolerance.
実験室実験の利点と制限
The main advantage of using 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile in laboratory experiments is its low cost and easy availability. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to control the dose of this compound in laboratory experiments due to its low solubility in water. In addition, this compound can be toxic at higher doses, which can limit the amount that can be used in laboratory experiments.
将来の方向性
The potential therapeutic applications of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile are still being explored. Possible future directions for research include further investigation into the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases, such as heart disease and stroke. In addition, further research into the potential side effects of this compound is needed, as well as research into the development of more effective and safer delivery systems for this compound. Finally, further research into the potential synergistic effects of combining this compound with other drugs is needed.
合成法
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile can be synthesized using two different methods. The first method involves the reaction of 4-chlorophenyl amine with dimethylnicotinonitrile in aqueous solution. The second method involves the reaction of 4-chlorophenyl amine with dimethylnicotinonitrile in an organic solvent. Both methods require a catalyst, such as palladium or platinum, to facilitate the reaction.
特性
IUPAC Name |
2-(4-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCKTPWMPITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)
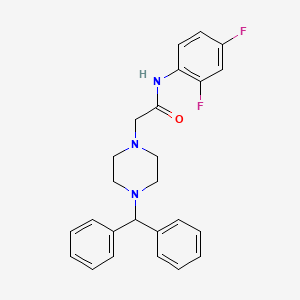
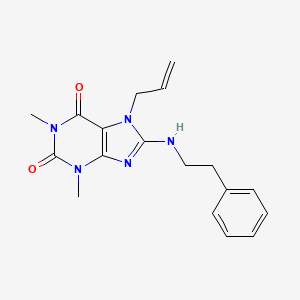

![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
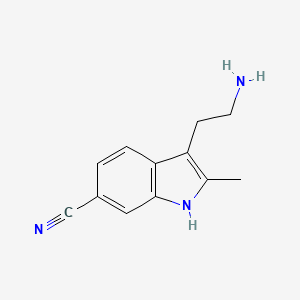

![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

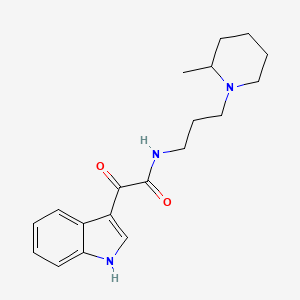
![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2781902.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2781905.png)
